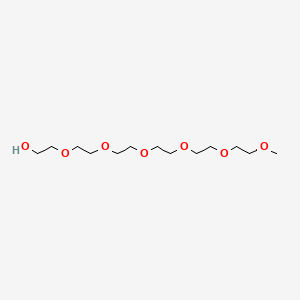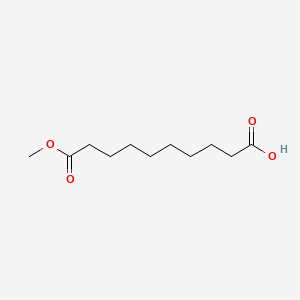
Hexaethylenglykolmonomethylether
Übersicht
Beschreibung
Hexaethylene glycol monomethyl ether is an organic compound belonging to the class of polyethylene glycol derivatives. It is characterized by its molecular formula C13H28O7 and a molecular weight of 296.36 g/mol . This compound is a colorless to light yellow liquid at room temperature and is known for its high solubility in water and various organic solvents .
Wissenschaftliche Forschungsanwendungen
Hexaethylene glycol monomethyl ether has a wide range of applications in scientific research:
Wirkmechanismus
Hexaethylene glycol monomethyl ether, also known as m-PEG6-alcohol or 2,5,8,11,14,17-Hexaoxanonadecan-19-ol, is a versatile compound with applications spanning biomedical research .
Target of Action
Hexaethylene glycol monomethyl ether is primarily used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
As a PROTAC linker, hexaethylene glycol monomethyl ether connects the E3 ligase ligand and the target protein ligand. This connection allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway involved in the action of hexaethylene glycol monomethyl ether is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining protein homeostasis by removing misfolded or damaged proteins, and regulating various cellular processes.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of hexaethylene glycol monomethyl ether’s action as a PROTAC linker is the degradation of the target protein . This can have various effects depending on the specific target protein, potentially influencing cellular functions and disease states.
Action Environment
The action of hexaethylene glycol monomethyl ether can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas at room temperature, in a cool and dark place, to avoid hygroscopic conditions . These storage conditions suggest that moisture and light could potentially affect the stability and efficacy of the compound.
Biochemische Analyse
Biochemical Properties
Hexaethylene glycol monomethyl ether is used in the synthesis of PROTACs . PROTACs are molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . The hydrophilic PEG spacer in Hexaethylene glycol monomethyl ether increases solubility in aqueous media .
Cellular Effects
Hexaethylene glycol monomethyl ether has been employed to examine the impact of oxidative stress on cellular systems . It helps in elucidating the involvement of reactive oxygen species in inflammatory processes .
Molecular Mechanism
The molecular mechanism of Hexaethylene glycol monomethyl ether involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Metabolic Pathways
As it is used in the synthesis of PROTACs , it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system.
Vorbereitungsmethoden
Hexaethylene glycol monomethyl ether can be synthesized through several methods. One common synthetic route involves the reaction of hexaethylene glycol with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods often involve the use of ethylene oxide and methanol under controlled conditions to produce the desired compound . The reaction is carried out in a reactor where ethylene oxide is added to methanol in the presence of a catalyst, and the mixture is heated to facilitate the reaction.
Analyse Chemischer Reaktionen
Hexaethylene glycol monomethyl ether undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Hexaethylene glycol monomethyl ether is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Ethylene glycol monomethyl ether: Known for its use as a solvent in paints and cleaners.
Diethylene glycol monomethyl ether: Used in pharmaceuticals and cosmetics.
Propylene glycol monomethyl ether: Commonly used in degreasers and cleaners.
Hexaethylene glycol monomethyl ether stands out due to its higher molecular weight and longer ethylene glycol chain, which provides enhanced solubility and stability in various applications .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHGCKHKTAJLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066914 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23601-40-3 | |
| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23601-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PEG-6 Methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14,17-hexaoxanonadecan-19-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














